molecular formula C14H15N3O4 B13712855 2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline

2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline

Cat. No.: B13712855
M. Wt: 289.29 g/mol
InChI Key: LXWLJPUHUPXPCC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline involves several steps. One common method includes the following steps :

    Starting Materials: 1,2-bis(o-nitrophenoxy)ethane, a nickel-based catalyst, activated carbon, and an alcohol solvent.

    Reaction Conditions: The reaction mixture is placed in a reaction vessel, nitrogen is fed for displacement, and then hydrogen is introduced. The temperature is raised to 60-100°C, and the pressure is maintained at 0.2-2 MPa.

    Hydrogenation: The hydrogenation reaction is carried out until the pressure remains constant for 20-30 minutes.

    Filtration and Crystallization: After the reaction, the mixture is filtered at 60-70°C to remove the catalyst and activated carbon. The filtrate is then cooled, crystallized, filtered, and dried to obtain the final product.

This method is advantageous due to its high yield (over 90%) and high purity (over 99%) of the product .

Chemical Reactions Analysis

2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, nickel catalysts, and various electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and nitro groups allow it to participate in various biochemical reactions, influencing molecular pathways and cellular processes .

Comparison with Similar Compounds

2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline can be compared with similar compounds such as:

These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of this compound in its specific uses and reactions.

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

2-[2-(2-aminophenoxy)ethoxy]-4-nitroaniline

InChI

InChI=1S/C14H15N3O4/c15-11-3-1-2-4-13(11)20-7-8-21-14-9-10(17(18)19)5-6-12(14)16/h1-6,9H,7-8,15-16H2

InChI Key

LXWLJPUHUPXPCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

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